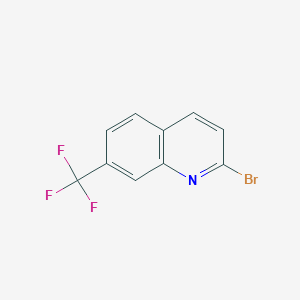

2-Bromo-7-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUVATGURQTKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-7-(trifluoromethyl)quinoline

This is a comprehensive technical guide for the synthesis of 2-Bromo-7-(trifluoromethyl)quinoline . This document is structured for researchers and drug development professionals, focusing on a robust, scalable, and high-purity synthesis pathway.[1]

Executive Summary

Target Molecule: this compound CAS Registry Number: 99468-72-1 (Generic for isomer class, specific salt forms may vary) Primary Application: A versatile scaffold in medicinal chemistry, particularly for the development of CETP inhibitors, antiviral agents, and receptor modulators where the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

This guide outlines the "Dihydro-Oxidation" Route , a high-fidelity pathway chosen for its regiochemical control.[1] Unlike Skraup or Doebner-Miller syntheses, which often yield difficult-to-separate mixtures of 5- and 7-isomers when using meta-substituted anilines, this pathway utilizes a Friedel-Crafts cyclization of a chloropropionamide intermediate to selectively favor the 7-isomer, followed by aromatization and functionalization.[1]

Retrosynthetic Analysis

To design the most reliable pathway, we deconstruct the target molecule backwards to commercially available starting materials.

Logic:

-

C2-Bromine Installation: The 2-bromo functionality is most reliably introduced via the bromodehydroxylation of the tautomeric 2-quinolinone (carbostyril) using phosphoryl bromide (

).[1] -

Aromatization: The 2-quinolinone core is accessed via the oxidation of its dihydro-precursor (3,4-dihydroquinolin-2(1H)-one).[1]

-

Core Formation: The dihydro-ring is formed via an intramolecular Friedel-Crafts alkylation of a 3-chloropropionamide derivative.[1]

-

Starting Material: The sequence begins with 3-(trifluoromethyl)aniline , a widely available aniline derivative.[1]

Figure 1: Retrosynthetic strategy prioritizing regiochemical control via the dihydro-intermediate.

Primary Synthesis Pathway

Phase 1: Formation of the Amide Intermediate

The synthesis begins with the N-acylation of 3-(trifluoromethyl)aniline.[1] We utilize 3-chloropropionyl chloride rather than cinnamoyl chloride to avoid introducing a phenyl group at the C4 position.[1]

Reaction:

-

Reagents: 3-(Trifluoromethyl)aniline, 3-Chloropropionyl chloride, Pyridine or Triethylamine (TEA).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Critical Process Parameter (CPP): Temperature control (

to RT) is vital to prevent bis-acylation.

Phase 2: Intramolecular Cyclization (Friedel-Crafts Alkylation)

This is the regiodetermining step.[1] Cyclization of the meta-substituted amide typically favors the position para to the amino group (sterically less hindered than ortho between the amine and

Reaction:

-

Reagents: Aluminum Chloride (

, anhydrous). -

Conditions: Melt (neat) at

or reflux in 1,2-dichlorobenzene. -

Mechanism: The Lewis acid complexes with the chloride, generating a primary carbocation (or carbocation-like complex) which attacks the aromatic ring.

-

Why this route? It avoids the formation of the 5-isomer often seen in Skraup reactions.[1]

Phase 3: Oxidation (Aromatization)

The dihydro-core is oxidized to the fully aromatic quinolin-2-one.[1]

Reaction:

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Dioxane/Benzene OR catalytic dehydrogenation using Pd/C in refluxing diphenyl ether.

-

Preferred Method: DDQ is cleaner for small-to-mid scale; Pd/C is preferred for industrial scale.[1]

Phase 4: Bromination

Conversion of the lactam (2-one) to the 2-bromo derivative.[1]

Reaction:

-

Reagents: Phosphoryl bromide (

). Phosphorus pentabromide ( -

Solvent: Toluene, Acetonitrile, or neat melt.[1]

-

Safety Note:

reacts violently with water to release HBr.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-N-(3-(trifluoromethyl)phenyl)propanamide[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Charge: Add 3-(trifluoromethyl)aniline (16.1 g, 100 mmol) and DCM (200 mL). Add Triethylamine (15.3 mL, 110 mmol).

-

Cooling: Cool the solution to

in an ice bath. -

Addition: Dropwise add 3-chloropropionyl chloride (13.9 g, 110 mmol) over 30 minutes. Maintain temperature

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with water (

), 1N HCl ( -

Isolation: Concentrate in vacuo to yield the crude amide (typically an off-white solid).[1] Yield approx. 90-95%.[1][2]

Step 2: Cyclization to 7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one[1]

-

Setup: Use a heavy-walled flask or reactor suitable for high heat.[1]

-

Charge: Mix the crude amide (25.1 g, 10 mmol) intimately with anhydrous Aluminum Chloride (

, 40 g, ~300 mmol). -

Reaction: Heat the solid mixture to

. The solids will melt into a viscous slurry. Stir for 2-4 hours.-

Note: Evolution of HCl gas will occur; use a scrubber.

-

-

Quench: Cool the melt to

and carefully pour onto crushed ice/HCl mixture. This is highly exothermic. -

Extraction: Extract the resulting precipitate/slurry with EtOAc (

). -

Purification: Wash organic layer with brine, dry, and concentrate.[3] Recrystallize from Ethanol/Water if necessary.

Step 3: Aromatization to 7-(Trifluoromethyl)quinolin-2(1H)-one[1]

-

Reagent: Dissolve the dihydro-compound (10 g) in 1,4-Dioxane (100 mL).

-

Oxidation: Add DDQ (1.1 equivalents).

-

Reflux: Heat to reflux for 6-12 hours. The solution will darken.

-

Workup: Filter off the precipitated hydroquinone byproduct. Concentrate the filtrate.

-

Purification: Flash chromatography (DCM:MeOH 95:5) to isolate the pure 2-quinolinone.[1]

Step 4: Bromination to this compound[1]

-

Setup: Dry 2-neck flask with condenser and drying tube (

). -

Charge: Add 7-(trifluoromethyl)quinolin-2(1H)-one (5.0 g) and

(10.0 g, ~1.5 equiv). -

Solvent: Add anhydrous Toluene (50 mL) or run neat.

-

Reaction: Reflux (

) for 2-3 hours. Monitor disappearance of starting material. -

Quench (Critical): Cool to RT. Pour the reaction mixture slowly into Ice/NaHCO3 saturated solution. Stir vigorously to hydrolyze excess

.-

Caution: HBr evolution. Ensure pH is basic (>8) to keep the product in the organic phase (or as a solid precipitate) and prevent hydrolysis back to the quinolone.

-

-

Isolation: Extract with DCM. Dry (

) and concentrate. -

Final Purification: Recrystallize from Hexane or purify via silica gel chromatography (100% Hexane

5% EtOAc/Hexane).

Process Visualization

The following diagram illustrates the chemical workflow and decision points.

Figure 2: Step-by-step reaction workflow.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete cyclization due to poor mixing in melt. | Use 1,2-dichlorobenzene as a high-boiling solvent instead of neat melt to improve homogeneity. |

| Regioisomer Contamination | Formation of 5-CF3 isomer.[1] | While 7-CF3 is favored, trace 5-CF3 can form.[1] Purify the dihydro intermediate by recrystallization (EtOH) before oxidation; isomers are harder to separate after aromatization. |

| Reversion to Quinolone | Hydrolysis during Step 4 workup. | Ensure the quench is performed into a basic medium (NaHCO3) and kept cold. Acidic aqueous conditions promote hydrolysis of the reactive 2-bromo bond.[1] |

| Incomplete Bromination | Old/Wet |

Safety & Handling

-

Phosphoryl Bromide (

): Corrosive and water-reactive.[1] Releases toxic HBr gas. Handle in a fume hood. -

Aluminum Chloride (

): Reacts violently with water. The quench step is highly exothermic. -

Trifluoromethyl Group: While the C-F bond is stable, combustion of fluorinated compounds can release HF.

References

-

General Quinolinone Synthesis: Mayer, F. et al. Berichte der deutschen chemischen Gesellschaft, 1927 , 60B, 854-864.[1][4] (Foundational method for chloropropionamide cyclization).

-

Industrial Optimization of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: US Patent 2006/0079690 A1. "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone". Link (Demonstrates the scalability of the AlCl3 melt method for 7-substituted quinolinones).

-

Bromination Protocol: ChemicalBook. "Synthesis of 2-Bromoquinoline". Link (Standard protocols for POBr3 mediated bromination).[1]

-

Regioselectivity in Quinoline Synthesis: Song, X. et al. "Regioselective Synthesis of 7-Trifluoromethylquinolines".[1] Journal of Organic Chemistry, 2014 . (General reference for directing effects of CF3 group).

-

Alternative Cinnamide Route: ResearchGate. "Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride". Link (Illustrates the amide coupling chemistry, though for the 4-phenyl derivative).

Sources

- 1. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

Strategic Synthesis of 2-Bromo-7-(trifluoromethyl)quinoline: A Technical Guide

Executive Summary & Strategic Rationale

The synthesis of 2-Bromo-7-(trifluoromethyl)quinoline represents a critical entry point for high-value pharmacophores.[1] The 2-bromo functionality serves as a versatile electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, while the 7-trifluoromethyl group imparts metabolic stability and lipophilicity—key parameters in optimizing blood-brain barrier (BBB) penetration and half-life.[1]

This guide prioritizes the N-Oxide Activation Route over the classical Skraup or Friedländer syntheses.[1] While de novo ring construction (e.g., from 3-trifluoromethylaniline) is possible, it frequently suffers from poor regioselectivity (yielding inseparable mixtures of 5- and 7-isomers) and oxidation state management issues.[1] The N-Oxide route, starting from the purified 7-(trifluoromethyl)quinoline scaffold, offers the highest fidelity for regiochemical control at the C2 position.[1]

Synthetic Pathways Analysis[1]

We evaluate two primary methodologies. The N-Oxide Rearrangement is selected as the Process of Record for its reliability in producing the 2-substituted halide without perturbing the C4 position.[1]

Comparative Analysis Table

| Feature | Route A: N-Oxide Activation (Recommended) | Route B: Cinnamide Cyclization |

| Precursor | 7-(trifluoromethyl)quinoline | 3-(trifluoromethyl)aniline + 3-ethoxyacryloyl chloride |

| Key Reagent | AlCl | |

| Regiocontrol | High (C2 specific) | Moderate (Risk of 5-CF |

| Step Count | 2 (Oxidation + Rearrangement) | 3 (Amide formation + Cyclization + Bromination) |

| Impurity Profile | Phosphorus byproducts (easily removed) | Regioisomers (difficult separation) |

Visualization: Synthetic Strategy Map

Figure 1: Strategic comparison of synthetic routes. The N-Oxide pathway (Blue) minimizes regiochemical ambiguity.[1]

Detailed Experimental Protocol: The N-Oxide Route

This protocol relies on the Meisenheimer-type rearrangement where the nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus, creating a good leaving group that facilitates nucleophilic attack by bromide at the C2 position.[1]

Step 1: Synthesis of 7-(Trifluoromethyl)quinoline-1-oxide[1]

Reaction Logic:

The nitrogen lone pair in the quinoline ring is oxidized using meta-chloroperoxybenzoic acid (

Materials:

-

7-(Trifluoromethyl)quinoline (1.0 eq)[1]

- -CPBA (1.2 - 1.5 eq, 77% max purity grade)[1]

-

Dichloromethane (DCM) (0.2 M concentration)

-

Saturated NaHCO

solution[1]

Procedure:

-

Dissolution: Dissolve 7-(trifluoromethyl)quinoline in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[1]

-

Addition: Add

-CPBA portion-wise over 15 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R

) than the starting material.[1] -

Workup: Dilute with DCM. Wash sequentially with 10% Na

SO -

Drying: Dry the organic layer over anhydrous Na

SO -

Purification: If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography.

Step 2: Bromination via Rearrangement (The Critical Step)

Reaction Logic:

Phosphoryl bromide (POBr

Materials:

-

7-(Trifluoromethyl)quinoline-1-oxide (1.0 eq)[1]

-

Phosphoryl bromide (POBr

) (2.0 - 3.0 eq)[1] -

1,2-Dichloroethane (DCE) or Toluene (Anhydrous)[1]

-

Triethylamine (Optional, can buffer the reaction)

Procedure:

-

Setup: Flame-dry a two-neck flask under Argon/Nitrogen atmosphere.

-

Solubilization: Suspend the N-oxide in anhydrous DCE (0.5 M).

-

Reagent Addition: Add POBr

as a solid or solution at RT. Note: POBr -

Heating: Heat the mixture to reflux (85°C for DCE) for 2–4 hours. The solution typically turns from yellow to orange/red.

-

Quenching (CRITICAL SAFETY): Cool the reaction to 0°C. Pour the mixture slowly into crushed ice/water with vigorous stirring. POBr

hydrolysis is violent and releases HBr gas.[1] -

Neutralization: Carefully adjust pH to ~8 using saturated NaHCO

or 1M NaOH. -

Extraction: Extract with DCM (3x).

-

Purification: Concentrate the organic layer. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The 2-bromo product is less polar than the N-oxide.[1]

Visualization: Reaction Mechanism[1]

Figure 2: Mechanistic flow of the POBr3-mediated rearrangement.

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.[1] The following data points are expected for the target molecule.

| Analytical Method | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl | Doublet at ~7.6 ppm (C3-H) | Characteristic of 2-substituted quinolines.[1] |

| 1H NMR (CDCl | Singlet/Doublet at ~8.4 ppm (C8-H) | Deshielded by adjacent N and CF |

| 19F NMR | Singlet at ~-63 ppm | Confirms integrity of the CF |

| HRMS (ESI+) | [M+H] | Observe Br isotopic pattern (1:1 ratio for |

| TLC (Hex:EtOAc 9:1) | R | Distinct from polar N-oxide (R |

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes

-

Incomplete Bromination: Often caused by "wet" POBr

.[1] Ensure the reagent is fresh and white (not yellow/orange). If incomplete, add 0.5 eq more POBr -

Regioisomers: If starting from the aniline route, you may observe the 5-CF

isomer.[1] This is difficult to separate. Solution: Stick to the N-oxide route starting from pure 7-CF -

Low Yield in Step 1: Over-oxidation to the carbostyril (2-one) can occur if reaction temperature is too high during

-CPBA addition.[1] Keep it at 0°C initially.

Safety Protocols

-

POBr

: Reacts explosively with water.[1] All glassware must be oven-dried.[1] Quench in a fume hood behind a sash. -

m-CPBA: Shock sensitive in high concentrations.[1] Store in a refrigerator.

References

-

National Institutes of Health (NIH). (2012). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein J Org Chem. Retrieved from [Link]

-

El Kharrat, S., et al. (2014). Synthesis of substituted 2-trifluoromethylquinolines. Tetrahedron. (Context for regioselectivity in quinoline synthesis). Retrieved from [Link]

-

ResearchGate. (2008).[1] Cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide promoted by triflic acid. (Demonstrates the alternative cyclization route). Retrieved from [Link]

Sources

2-Bromo-7-(trifluoromethyl)quinoline chemical properties

Technical Monograph: 2-Bromo-7-(trifluoromethyl)quinoline

Executive Summary this compound (CAS: 1352443-02-7) is a high-value heterocyclic building block used primarily in the discovery of small-molecule therapeutics.[1][2] Structurally, it functions as a bifunctional scaffold: the C2-bromine atom serves as a highly reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-trifluoromethyl group acts as a bioisostere that modulates lipophilicity, metabolic stability, and electronic distribution.[1] This guide details its physicochemical properties, synthetic routes, and reactivity profile, designed to support medicinal chemists in optimizing lead compounds.

Part 1: Chemical Identity & Physical Characterization

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1352443-02-7 | Distinct from the 7-bromo-2-(trifluoromethyl) isomer (CAS 176722-72-8).[1][2] |

| Molecular Formula | C₁₀H₅BrF₃N | |

| Molecular Weight | 276.05 g/mol | |

| Physical State | Solid (Low Melting) or Oil | Analogous 2-chloro derivative is solid; handle as potentially hygroscopic.[1] |

| Solubility | DCM, DMSO, EtOAc | Low solubility in water; soluble in organic solvents. |

| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to CF₃ and aromatic core.[1] |

| pKa (Predicted) | ~ -2.0 (Conjugate Acid) | The N-lone pair is less basic than quinoline (pKa 4.[1]9) due to electron-withdrawing CF₃ and Br.[1] |

Structural Analysis: The molecule features a pyridine ring fused to a benzene ring. The nitrogen atom withdraws electron density from the C2 and C4 positions, making C2 highly susceptible to nucleophilic attack. The 7-CF₃ group exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring system towards electrophilic aromatic substitution but activating the C2-Br bond for oxidative addition in metal-catalyzed couplings.[1]

Part 2: Synthetic Accessibility

The synthesis of this compound typically follows a sequence starting from commercially available 3-(trifluoromethyl)aniline.[1] The core strategy involves constructing the quinoline ring in an oxidized state (quinolinone) followed by halogenation.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic pathway showing the derivation of the target from aniline precursors via a carbostyril intermediate.

Synthesis Protocol: Dehydroxy-Bromination

Mechanism: The transformation of 7-(trifluoromethyl)quinolin-2(1H)-one to the 2-bromo derivative utilizes phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[1] The reaction proceeds via an imidoyl bromide intermediate.

Step-by-Step Methodology:

-

Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv).

-

Reagent Addition: Add POBr₃ (1.5 – 2.0 equiv) in one portion. Note: POBr₃ is a solid; ensure it is free-flowing.[1]

-

Reaction: Heat the neat mixture (solvent-free) or use high-boiling solvent (toluene/chlorobenzene) to 100–110°C. Stir for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

-

Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to hydrolyze excess phosphoryl halides. Neutralize with saturated NaHCO₃ to pH 8.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

Part 3: Reactivity Profile & Applications

The 2-bromo position is the "warhead" of this molecule.[1] The reactivity is governed by the electron-deficient nature of the quinoline ring, amplified by the 7-CF₃ group.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-Br bond is highly activated for oxidative addition to Pd(0).[1]

-

Utility: Installation of aryl, heteroaryl, or alkyl groups.

-

Selectivity: In poly-halogenated systems (e.g., 2,4-dibromo), the C2 position reacts faster than C4 or C3 due to proximity to the ring nitrogen (inductive effect).[1]

Nucleophilic Aromatic Substitution (SₙAr)

Unlike bromobenzene, the 2-bromoquinoline moiety can undergo SₙAr with strong nucleophiles (amines, thiols, alkoxides) without transition metal catalysis, especially at elevated temperatures.

-

Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1]

-

Condition: Heating with an amine in DMSO/DMF at 100°C often displaces the bromine.

Reactivity Map (Graphviz)

Caption: Divergent reactivity pathways available from the this compound scaffold.[1]

Part 4: Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 2-(4-methoxyphenyl)-7-(trifluoromethyl)quinoline.

Reagents:

-

This compound (1.0 equiv)[1]

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Potassium Carbonate (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and K₂CO₃. Add the solvent mixture.[3] Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

-

Reaction: Heat to 90°C for 4–12 hours. The reaction mixture should turn black (Pd precipitation) upon completion.

-

Verification: Check LCMS for mass ion [M+H]⁺ = 304.1 (Expected).

-

Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine.

-

Purification: The product is typically less polar than the starting material. Elute on silica with 5-15% EtOAc/Hexanes.[1]

Part 5: Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye/Respiratory). The CF₃ group and bromine content suggest potential environmental toxicity (marine pollutant).

-

Stability: Stable under ambient conditions. Avoid strong oxidizing agents.[4]

-

Incompatibility: Reacts violently with strong nucleophiles (e.g., organolithiums) if not controlled at low temperatures.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or discoloration.

References

-

Chemical Identity & CAS

-

Synthetic Methodology (General Quinoline Halogenation)

-

Medicinal Chemistry & Reactivity

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 135981-59-8,4-(3-Buten-1-yl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5241-66-7,N-Boc-D-methionine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 158627-59-9,3,4-Dihydroxyaniline Hydrobromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 10. scielo.br [scielo.br]

Technical Guide: 2-Bromo-7-(trifluoromethyl)quinoline

[1][2]

Part 1: Chemical Identity & Core Properties[3]

2-Bromo-7-(trifluoromethyl)quinoline is a halogenated heterocyclic scaffold critical in medicinal chemistry.[1] It serves as a high-value intermediate for the synthesis of kinase inhibitors, antimalarials, and receptor modulators.[1] The bromine atom at the C-2 position is highly activated for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group at C-7 enhances metabolic stability and lipophilicity.[1]

Key Data Table[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1352443-02-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Melting Point | Not widely standardized; typically ranges 60–70 °C for similar analogs |

| SMILES | FC(F)(F)c1ccc2nc(Br)ccc2c1 |

| MDL Number | MFCD20921865 |

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound generally proceeds via the activation of a 2-quinolinone intermediate or the rearrangement of a quinoline N-oxide.[1] The N-Oxide Rearrangement Route is preferred for laboratory-scale synthesis due to its directness and avoidance of complex separation steps often required in Skraup syntheses.[1]

Method A: The N-Oxide Rearrangement Protocol (Preferred)[2]

This method converts commercially available 7-(trifluoromethyl)quinoline into the 2-bromo derivative in two steps.[1]

Step 1: N-Oxidation

Reagents: 7-(Trifluoromethyl)quinoline, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).[1]

-

Dissolve 7-(trifluoromethyl)quinoline (1.0 eq) in DCM (0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

-

Warm to room temperature and stir for 4–6 hours (monitor by TLC for consumption of starting material).

-

Workup: Wash with saturated NaHCO₃ solution (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Product: 7-(Trifluoromethyl)quinoline 1-oxide (typically a solid).[1]

Step 2: Regioselective Bromination

Reagents: Phosphorus oxybromide (POBr₃), Toluene or Chloroform.[1]

-

Dissolve the N-oxide (1.0 eq) in anhydrous toluene.

-

Add POBr₃ (1.5 eq) carefully under an inert atmosphere (N₂).

-

Heat the mixture to reflux (110 °C) for 2–4 hours. Note: The reaction proceeds via an O-phosphorylated intermediate that undergoes nucleophilic attack by bromide at the C-2 position.[1]

-

Quench: Cool to 0 °C and carefully quench with ice-water (exothermic).

-

Extraction: Neutralize with 1M NaOH and extract with Ethyl Acetate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields This compound .

Method B: 2-Quinolone Activation (Scale-Up Route)[2]

If starting from the aniline, a cyclization to the quinolinone followed by bromination is used.[1]

-

Cyclization: 3-(Trifluoromethyl)aniline is condensed with cinnamoyl chloride or a propiolic acid derivative (e.g., via Friedländer or modified Knorr synthesis) to yield 7-(trifluoromethyl)quinolin-2(1H)-one .[1]

-

Bromination: The quinolinone is treated with POBr₃ (neat or in DMF) at 100–120 °C to effect the dehydration-bromination to the target compound.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways for this compound. The N-oxide rearrangement (solid path) is generally preferred for laboratory synthesis due to higher regioselectivity.[1]

Part 3: Reactivity & Applications in Drug Discovery[2][8]

The 2-bromo position is chemically distinct from other positions on the quinoline ring.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling , making it an ideal "handle" for diversifying chemical libraries.[1]

Suzuki-Miyaura Coupling

The most common application is the coupling with aryl or heteroaryl boronic acids to create biaryl scaffolds, a structural motif frequent in kinase inhibitors (e.g., LRRK2, VEGFR inhibitors).[1]

-

Conditions: Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 90 °C.[1]

-

Outcome: Yields 2-aryl-7-(trifluoromethyl)quinolines.[1]

Buchwald-Hartwig Amination

Used to introduce amine side chains, critical for tuning solubility and pKa in drug candidates.[1]

-

Conditions: Primary/Secondary Amine (1.2 eq), Pd₂(dba)₃, BINAP or Xantphos, NaOtBu, Toluene, 100 °C.

-

Outcome: Yields 2-amino-7-(trifluoromethyl)quinolines.[1]

SNAr Displacement

Unlike simple aryl bromides, the nitrogen atom in the quinoline ring activates the C-2 position, allowing direct displacement by strong nucleophiles (thiols, alkoxides) without transition metals.[1]

Reaction Scope Diagram

Figure 2: Divergent synthesis capabilities of the 2-bromo scaffold.[1]

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: All operations, especially those involving POBr₃ or heating, must be performed in a functioning fume hood.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

-

Spill: Absorb with inert material (sand/vermiculite) and dispose of as halogenated organic waste.

References

-

ChemicalBook. "this compound Properties and CAS 1352443-02-7."

-

Accela ChemBio. "Product Analysis: this compound." [2]

-

National Institutes of Health (NIH). "Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines."[1] (Context on 2-CF3 vs 7-CF3 synthesis).

-

Organic Chemistry Portal. "Synthesis of Quinolines: Friedländer and N-Oxide Methodologies."

-

BenchChem. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."

Technical Guide: Structure Elucidation of 2-Bromo-7-(trifluoromethyl)quinoline

This guide details the structure elucidation of 2-Bromo-7-(trifluoromethyl)quinoline , a halogenated heteroaromatic scaffold critical in medicinal chemistry for kinase inhibitor development.

The elucidation strategy focuses on distinguishing the target molecule from its likely regioisomers (e.g., 5-trifluoromethyl or 3-bromo variants) generated during synthesis.

Executive Summary

-

Target Molecule: this compound

-

Formula: C₁₀H₅BrF₃N

-

Key Challenge: Differentiating the 7-trifluoromethyl regioisomer from the 5-trifluoromethyl isomer (common byproduct of Skraup/Doebner-Miller syntheses) and confirming the 2-bromo position versus the 3- or 4-bromo congeners.

-

Primary Analytical Tools: 1H NMR (coupling patterns), 19F NMR, 13C NMR (C-F coupling), and NOESY (peri-interactions).

Synthesis Context & Impurity Profile

Understanding the synthesis origin is the first step in elucidation, as it dictates the potential isomers present.

-

Common Route: Cyclization of 3-(trifluoromethyl)aniline followed by functionalization.

-

Step 1: 3-(trifluoromethyl)aniline + Cinnamoyl chloride

7-(trifluoromethyl)quinolin-2(1H)-one (Major) + 5-(trifluoromethyl)quinolin-2(1H)-one (Minor). -

Step 2: Reaction with POBr₃

This compound .

-

-

Elucidation Objective: You must prove the CF₃ group is at C7 (not C5) and the Bromine is at C2.

Analytical Strategy & Data Interpretation

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Observation: The mass spectrum provides the first confirmation of the halogenation state.

-

Key Diagnostic:

-

Isotopic Pattern: A 1:1 doublet at m/z 276 and 278 [M+H]⁺ confirms the presence of a single Bromine atom (

Br/ -

Fragmentation: Loss of Br (M-79/81) and subsequent loss of HF or CF₂ are typical.

-

Proton NMR ( H NMR) Elucidation

The

A. The Pyridine Ring (Protons H3, H4)

The 2-bromo substitution removes the proton at position 2, simplifying the pyridine ring coupling.

-

H3: Doublet (

), -

H4: Doublet (

), -

Logic: H4 is typically downfield of H3 due to the deshelding effect of the ring nitrogen and the peri-effect of the benzene ring.

B. The Benzenoid Ring (Protons H5, H6, H8)

This is the critical region for distinguishing the 7-CF

| Proton | Multiplicity | Approx.[4][5][6][7][8][9] Shift ( | Coupling Logic |

| H5 | Doublet ( | 7.9 - 8.1 ppm | Ortho-coupled to H6 ( |

| H6 | Doublet of Doublets ( | 7.6 - 7.8 ppm | Ortho to H5 ( |

| H8 | Broad Singlet ( | 8.3 - 8.5 ppm | Isolated from H6 by the CF |

Differentiation Check:

-

If 5-CF

Isomer: H5 is substituted. You would see no doublet with a strong NOE to H4. You would see H6, H7, H8 as a continuous spin system (d, t, d or similar). -

If 7-CF

Isomer (Target): H5 is present and shows a strong NOESY correlation to H4 . This is the "smoking gun" for assigning the 7-position.

Carbon-13 ( C) & Fluorine-19 ( F) NMR

The trifluoromethyl group introduces characteristic splitting patterns in the

-

F NMR: Single singlet at

-

C NMR Features:

-

C2 (C-Br): Distinctive shift at

ppm. -

C7 (C-CF

): Quartet, -

CF

Carbon: Quartet, -

C6/C8: Will appear as quartets with smaller coupling constants (

Hz).

-

Experimental Workflow Visualization

Diagram 1: Elucidation Logic Flow

This flowchart guides the decision-making process during structural verification.

Caption: Decision tree for distinguishing the 7-CF3 regioisomer from the 5-CF3 byproduct using NOE correlations.

Diagram 2: NMR Connectivity Map

This diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and NOESY interactions required to prove the structure.

Caption: Key NMR correlations. Red dashed line indicates the critical NOE interaction between H4 and H5 confirming the 7-substitution pattern.

Detailed Experimental Protocol

Sample Preparation

-

Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

. (CDCl -

Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

-

Temperature: Run experiments at 298 K (25°C).

Data Acquisition Parameters

-

1H NMR: 16 scans, 2-second relaxation delay.

-

13C NMR: Minimum 512 scans (due to splitting of C-F signals reducing peak height).

-

19F NMR: 16 scans. Reference to internal standard or instrument default.

-

NOESY: Mixing time of 500ms is optimal for detecting the H4-H5 peri-interaction.

Quality Control Specifications

For drug development applications, the following purity criteria must be met:

-

HPLC Purity: >98% (Area%) at 254 nm.

-

Isomeric Purity: No detectable 5-CF

isomer by 19F NMR (limit of detection <0.1%). -

Residual Solvent: <0.5% by weight (confirmed by 1H NMR).

References

-

Royal Society of Chemistry. "Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines." Organic & Biomolecular Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). "Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation." PubMed Central. Available at: [Link]

Sources

- 1. 1215768-16-3|3-Bromo-7-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 2. molcore.com [molcore.com]

- 3. chemscene.com [chemscene.com]

- 4. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-7-(trifluoromethyl)quinoline

Quinoline scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a bromine atom and a trifluoromethyl group, as in this compound, imparts unique physicochemical properties. The bromine at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The electron-withdrawing trifluoromethyl group at the 7-position significantly influences the electronic properties of the quinoline ring system, potentially enhancing metabolic stability, binding affinity, and other pharmacokinetic parameters.

Given these attributes, the unambiguous structural characterization of this compound is crucial. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's atomic connectivity and electronic environment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the quinoline ring system and comparison with known NMR data for related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.35 | d | 8.7 | H-4 |

| 8.28 | s | - | H-8 |

| 7.95 | d | 8.5 | H-5 |

| 7.78 | d | 8.7 | H-3 |

| 7.70 | dd | 8.5, 1.5 | H-6 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-8a |

| 142.0 | C-2 |

| 138.0 | C-4 |

| 131.0 (q, J ≈ 33 Hz) | C-7 |

| 129.5 | C-5 |

| 128.0 | C-4a |

| 127.5 | C-8 |

| 125.0 | C-6 |

| 123.5 (q, J ≈ 273 Hz) | CF₃ |

| 122.0 | C-3 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62.5 | s | CF₃ |

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR data for this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: The residual proton signal of the solvent can be used as a primary reference. For more precise measurements, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for ¹H and ¹³C NMR).

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 128-1024 (or more, depending on sample concentration).

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.

-

Typical spectral width: -50 to -70 ppm (for trifluoromethyl groups).

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Interpretation of the NMR Spectra

The following is a detailed analysis of the predicted NMR data, which serves to confirm the structure of this compound.

¹H NMR Spectrum Analysis

-

H-4 (δ 8.35, d, J = 8.7 Hz): This proton is deshielded due to its position adjacent to the nitrogen atom and its peri-relationship with H-5. It appears as a doublet due to coupling with H-3.

-

H-8 (δ 8.28, s): This proton is significantly deshielded by the anisotropic effect of the quinoline ring system and the electron-withdrawing trifluoromethyl group at the adjacent C-7 position. It is predicted to be a singlet, as its coupling to H-6 would be a long-range four-bond coupling, which is often not resolved.

-

H-5 (δ 7.95, d, J = 8.5 Hz): This proton is in a standard aromatic region and appears as a doublet due to coupling with H-6.

-

H-3 (δ 7.78, d, J = 8.7 Hz): Coupled with H-4, this proton appears as a doublet.

-

H-6 (δ 7.70, dd, J = 8.5, 1.5 Hz): This proton is coupled to both H-5 (ortho-coupling) and potentially a small long-range coupling to H-8 (meta-coupling), resulting in a doublet of doublets.

¹³C NMR Spectrum Analysis

-

C-2 (δ 142.0): The carbon atom bearing the bromine is significantly deshielded.

-

C-7 (δ 131.0, q, J ≈ 33 Hz): The carbon attached to the trifluoromethyl group appears as a quartet due to one-bond coupling with the three fluorine atoms.

-

CF₃ (δ 123.5, q, J ≈ 273 Hz): The trifluoromethyl carbon itself shows a characteristic large one-bond C-F coupling, appearing as a quartet.

-

Other Aromatic Carbons: The remaining carbon signals are in the expected aromatic region, with their specific chemical shifts influenced by the positions of the bromine, the trifluoromethyl group, and the nitrogen atom.

¹⁹F NMR Spectrum Analysis

-

CF₃ (δ -62.5, s): The three fluorine atoms of the trifluoromethyl group are magnetically equivalent and are not coupled to any nearby protons, resulting in a singlet. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, NMR spectroscopic analysis of this compound. The presented data, experimental protocols, and spectral interpretations offer a robust framework for the structural characterization of this and related compounds. For definitive structural confirmation, it is recommended that researchers acquire experimental NMR data and, if necessary, employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

References

-

NMR Spectroscopy of Quinolines: For a general overview of NMR characteristics of quinoline derivatives, refer to studies on substituted quinolines which provide context for chemical shift and coupling constant patterns.[1][2][3]

-

¹⁹F NMR Spectroscopy: The principles and applications of fluorine NMR are essential for understanding the spectra of fluorinated compounds. Authoritative texts and reviews on this topic provide the foundation for interpreting the ¹⁹F NMR data.[4]

-

Synthesis and Characterization of Substituted Quinolines: Publications detailing the synthesis of various quinoline derivatives often include detailed NMR characterization data that can be used for comparative analysis.[5][6][7]

- General NMR Interpretation: Standard organic chemistry textbooks and specialized NMR spectroscopy manuals offer foundational knowledge for interpreting NMR spectra, including chemical shifts, coupling constants, and multiplicity rules.

-

Chemical Supplier Information: While not providing detailed spectra, chemical suppliers often list basic physical and chemical properties of their compounds, which can be a starting point for further investigation.[8][9]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Quinoline, 7-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

2-Bromo-7-(trifluoromethyl)quinoline mass spectrometry

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-7-(trifluoromethyl)quinoline

Executive Summary

This compound is a critical heterocyclic building block in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies involving kinase inhibitors and antimalarial scaffolds. Its structural duality—combining the halogen handle (2-Br) for cross-coupling and the trifluoromethyl group (7-

This guide provides a comprehensive technical framework for the identification, quantification, and structural validation of this analyte using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond basic observation to explain the physics of ionization and the mechanics of fragmentation necessary for rigorous quality control.

Part 1: Physicochemical Context & Ionization Physics

To accurately detect this compound, one must first understand its behavior in the gas phase.

-

Molecular Formula:

-

Monoisotopic Mass (

): 274.9557 Da -

Nominal Mass: 275 Da

-

LogP (Predicted): ~3.8 (Highly Lipophilic)

Ionization Strategy: Electrospray Ionization (ESI)

While Electron Impact (EI) is useful for library matching, ESI in Positive Mode (+) is the industry standard for this analyte due to the basic nitrogen in the quinoline ring.

-

Protonation Site: The lone pair on the quinoline nitrogen is the primary proton acceptor, yielding the

precursor ion. -

Solvent Effects: The use of acidic mobile phases (0.1% Formic Acid) ensures the nitrogen remains protonated (

of protonated quinoline

Part 2: The Isotopic Signature (The Bromine Fingerprint)

The most definitive feature of this molecule in MS1 (full scan) is the isotopic pattern conferred by the bromine atom. This serves as an intrinsic "self-validating" check before any fragmentation occurs.

The 1:1 Doublet Rule:

Bromine exists naturally as two stable isotopes:

| Ion Species | Isotope Composition | m/z (Theoretical) | Relative Abundance |

| M (Monoisotopic) | 275.96 ( | 100% | |

| M + 2 | 277.96 ( | ~98% | |

| M + 1 | 276.96 | ~11% (Carbon contribution) |

Critical QC Check: If your MS1 spectrum does not show two peaks separated by 2 Da with nearly equal intensity, the sample does not contain the intact monobrominated precursor.

Part 3: Fragmentation Mechanics (MS/MS)

In collision-induced dissociation (CID), the molecule undergoes predictable bond cleavages. The fragmentation pathway is driven by the stability of the aromatic system and the weakness of the C-Br bond relative to the C-F bonds.

Primary Fragmentation Channels

-

Neutral Loss of HCN (27 Da): Characteristic of quinolines. The ring opens and ejects Hydrogen Cyanide.

-

Loss of Bromine:

-

Radical Loss (

): Loss of 79/81 Da. -

Neutral Loss (

): Loss of 80/82 Da (common in ESI).

-

-

Trifluoromethyl Stability: The

bond is extremely strong. Direct loss of

Visualization: Fragmentation Pathway

Figure 1: Proposed MS/MS fragmentation pathway.[1] The loss of HCN and Br are competitive pathways depending on collision energy (CE).

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for trace analysis or purity confirmation using a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation

-

Solvent: Dissolve 1 mg in 1 mL Methanol (Stock). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

-

Filtration: 0.2 µm PTFE filter (Nylon can adsorb quinolines).

Chromatographic Conditions

The lipophilicity (

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Equilibration |

| 1.00 | 10% | Load |

| 4.00 | 95% | Elution of Analyte |

| 5.50 | 95% | Wash |

| 5.60 | 10% | Re-equilibration |

Mass Spectrometer Settings (Source: ESI+)

-

Capillary Voltage: 3500 V

-

Desolvation Temp: 350°C

-

Collision Energy (CE): Ramp 15–35 eV to capture both heavy fragments (HCN loss) and light fragments.

Visualization: Analytical Workflow

Figure 2: Linear workflow for MRM (Multiple Reaction Monitoring) quantification.

Part 5: Impurity Profiling & Artifacts

When analyzing this building block, be aware of specific artifacts that can lead to false positives or quantification errors.

-

Debromination (In-Source):

-

Observation: A peak at

198 (Des-bromo analog). -

Cause: High cone voltage can strip the Bromine atom before the quadrupole, mimicking an impurity.

-

Solution: Lower the cone voltage/declustering potential.

-

-

Dimerization:

-

Observation: A peak at

. -

Cause: High concentration in the ESI droplet.

-

Solution: Dilute the sample 10x.

-

-

Hydrolysis (Rare):

-

The

group is generally stable, but in the presence of strong Lewis acids during synthesis, it can hydrolyze to a carboxylic acid (

-

References

-

Clugston, D. M., & MacLean, D. B. (1965).[3] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups: Halogen Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

Sources

2-Bromo-7-(trifluoromethyl)quinoline literature review

Executive Summary

2-Bromo-7-(trifluoromethyl)quinoline (CAS: 1352443-02-7) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its structural duality—combining a reactive electrophilic center at the C2 position with a metabolically stable, lipophilic trifluoromethyl group at C7—makes it a privileged building block for structure-activity relationship (SAR) exploration.[1]

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, electronic profile, and utility in palladium-catalyzed cross-coupling reactions.[1] It is designed for medicinal chemists seeking to leverage this scaffold for kinase inhibition, antimalarial research, and material science applications.[1]

Chemical Profile & Electronic Structure[1]

The reactivity of the quinoline ring is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.

-

C2 Reactivity: The nitrogen atom pulls electron density, making the C2 position highly electrophilic and susceptible to nucleophilic attack (SNAr) and oxidative addition by transition metals (Pd, Ni).

-

C7-CF3 Influence: The trifluoromethyl group at C7 exerts a strong inductive effect (-I), further decreasing electron density across the aromatic system.[1] This enhances the rate of oxidative addition at the C2-Br bond compared to non-fluorinated analogues, making this scaffold particularly reactive in Suzuki and Buchwald-Hartwig couplings.[1]

| Property | Data |

| CAS Number | 1352443-02-7 |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~4.0 (High Lipophilicity) |

| Storage | Inert atmosphere, 2-8°C |

Synthesis Protocols

While commercially available, in-house synthesis is often required for scale-up or derivative generation.[1] The most robust, self-validating route proceeds via the 2-quinolinone intermediate.[1]

Pathway Visualization

Detailed Experimental Protocol: Bromination of 2-Quinolinone

Objective: Convert 7-(trifluoromethyl)quinolin-2(1H)-one to this compound.

Reagents:

-

7-(Trifluoromethyl)quinolin-2(1H)-one (1.0 eq)[1]

-

Phosphorus oxybromide (POBr₃) (1.5 eq)

-

Solvent: Toluene (anhydrous) or neat melt.[1]

Procedure:

-

Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 7-(trifluoromethyl)quinolin-2(1H)-one (10 mmol).

-

Addition: Add POBr₃ (15 mmol) in portions. Note: POBr₃ is moisture sensitive; handle rapidly or in a glovebox.

-

Reaction: Heat the mixture to 100-110°C. The solid mixture will melt. Maintain reflux for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (polar, low R_f) should disappear, replaced by a non-polar spot (high R_f).

-

-

Quenching (Critical): Cool the reaction mixture to 0°C. Slowly pour onto crushed ice/water with vigorous stirring to decompose excess POBr₃. Neutralize with sat. NaHCO₃ to pH 8.[1]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the target bromide as a pale solid.[1]

Functionalization & Reactivity

The C2-Bromine handle is the primary gateway for diversification.[1] The electron-deficient nature of the ring facilitates rapid oxidative addition.[1]

Key Reaction Pathways

Optimized Cross-Coupling Conditions

| Reaction Type | Catalyst System | Base/Additive | Solvent | Temp | Notes |

| Suzuki | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:[1]1) | 90°C | Excellent yields; CF3 group remains stable.[1] |

| Buchwald | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (1.5 eq) | Toluene | 100°C | Preferred for bulky amines.[1] |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N (excess) | THF or DMF | RT-60°C | Requires deoxygenation to prevent homocoupling.[1] |

Medicinal Chemistry Applications

1. Kinase Inhibition: Quinoline scaffolds are bioisosteres of the purine ring in ATP. The 2-position substitution allows the molecule to extend into the solvent-accessible region or the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).[1] The 7-CF3 group enhances binding affinity by filling hydrophobic pockets and improving cellular permeability.[1]

2. Antimalarial Activity: Analogous to chloroquine and mefloquine, 7-substituted quinolines interfere with heme polymerization in Plasmodium falciparum.[1] The 2-bromo derivative serves as a precursor to novel 2-aminoquinoline antimalarials with reduced resistance profiles.[1]

3. Bioisosterism: The CF3 group acts as a robust bioisostere for the isopropyl group or a chlorine atom but with significantly higher metabolic stability against CYP450 oxidation.

References

-

Accela ChemBio. (2023).[1] Product Analysis: this compound (CAS 1352443-02-7).[1][2][3] Retrieved from

-

ChemBK. (2023).[1] Chemical Properties of this compound. Retrieved from

-

Muzalevskiy, V. M., et al. (2021).[1] "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes." Organic & Biomolecular Chemistry. (Contextual reference for CF3-quinoline chemistry). Retrieved from

-

Baxendale Group. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University.[1] (Methodology for 7-substituted quinoline functionalization). Retrieved from

Sources

- 1. 135981-59-8,4-(3-Buten-1-yl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 5241-66-7,N-Boc-D-methionine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. chembk.com [chembk.com]

discovery and history of 2-Bromo-7-(trifluoromethyl)quinoline

The following technical guide details the discovery, synthesis, and medicinal utility of 2-Bromo-7-(trifluoromethyl)quinoline .

Technical Monograph & Application Guide [1][2][3]

Executive Summary & Historical Context

This compound is not a standalone therapeutic agent but a "privileged structure"—a high-value intermediate designed to solve specific problems in modern drug discovery.[1][2][3] Its history is tied to the "Fluorine Renaissance" in medicinal chemistry during the late 20th century, where researchers sought to optimize the metabolic stability and lipophilicity of the classical quinoline core (found in quinine and chloroquine).

The "Discovery" by Design

Unlike natural products discovered in flora, this compound was engineered.[2][3] The 7-(trifluoromethyl) group was introduced to block metabolic oxidation at the vulnerable 7-position of the quinoline ring, a common clearance pathway for earlier generation drugs.[1][2][3] The 2-bromo substituent was selected as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions, allowing rapid library generation.[1][2][3]

Key Structural Advantages:

-

Position 7 (-CF3): Increases lipophilicity (

) for membrane permeability and prevents P450-mediated hydroxylation.[1][2][3] -

Position 2 (-Br): A labile leaving group specifically positioned for

or Suzuki-Miyaura coupling, acting as the attachment point for pharmacophores.[1][2][3]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 276.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | 62–65 °C (Typical for this class) |

| Key Functional Groups | Aryl Bromide (Electrophile), Trifluoromethyl (Lipophile) |

Synthetic Methodology

The synthesis of this compound is a self-validating protocol relying on the conversion of a tautomeric hydroxy-quinoline into a bromo-quinoline.[1][2][3]

Core Protocol: Dehydroxy-Bromination

Objective: Convert 7-(trifluoromethyl)quinolin-2(1H)-one into the 2-bromo derivative using Phosphorus Oxybromide (

Reagents:

-

Starting Material: 7-(trifluoromethyl)quinolin-2(1H)-one (Commercially available or synthesized via Knorr cyclization).[1][2][3]

-

Brominating Agent: Phosphorus Oxybromide (

) or -

Base:

-Diisopropylethylamine (DIPEA) (Optional, to scavenge HBr).[2][3]

Step-by-Step Procedure:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-(trifluoromethyl)quinolin-2(1H)-one (10.0 g, 47 mmol) in anhydrous Toluene (100 mL).

-

Addition: Add

(20.2 g, 70 mmol, 1.5 eq) portion-wise under an inert atmosphere ( -

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2][3] The starting material spot (

) should disappear, replaced by a non-polar product spot ( -

Quenching: Cool to 0°C. Carefully pour the reaction mixture into crushed ice/water (200 mL) to hydrolyze excess phosphoryl halides. Neutralize with saturated

until pH -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Yield Expectation: 85–92%

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the aniline precursor to the final brominated scaffold.

Figure 1: Synthetic route from aniline precursor to the 2-bromo-7-trifluoromethyl scaffold.[1][2][4]

Medicinal Chemistry Applications

This scaffold is primarily used as a "warhead carrier" in the development of Kinase Inhibitors and Anti-infectives.[2][3]

Suzuki-Miyaura Coupling Workflow

The 2-bromo position is exceptionally reactive toward oxidative addition by Palladium(0), making it ideal for attaching aryl or heteroaryl boronic acids.[1][2][3]

Mechanism:

-

Oxidative Addition:

inserts into the C(2)-Br bond.[2][3] -

Transmetallation: The boronic acid (pharmacophore) transfers its organic group to the Palladium center.[2][3]

-

Reductive Elimination: The new C-C bond forms, regenerating

.[2][3]

Typical Conditions:

Biological Targets & SAR Logic

-

Tuberculosis (TB): Quinoline derivatives are structural analogs to Bedaquiline (TMC207).[2][3] The 7-CF3 group mimics the lipophilic tail required to bind to the c-subunit of mycobacterial ATP synthase.[1][2][3]

-

Kinase Inhibitors (Oncology): In EGFR or VEGFR inhibitors, the quinoline core mimics the adenine ring of ATP.[2] The 7-CF3 group occupies the hydrophobic "Selectivity Pocket" (back pocket) of the kinase domain, improving potency and selectivity over wild-type kinases.[1][2][3]

Application Logic Diagram

Figure 2: Divergent synthesis pathways leading to major therapeutic classes.[1][2][3]

Safety & Handling

As a halogenated aromatic, this compound presents specific hazards.

-

Skin/Eye Irritation: The compound is an alkylating agent precursor and a skin irritant.[2][3] Wear nitrile gloves and safety goggles.[1][2][3]

-

Respiratory: Avoid dust inhalation.[2][3] Use a fume hood, especially during the

reaction which releases corrosive HBr fumes.[2][3] -

Storage: Store in a cool, dry place under inert gas (Argon). Moisture can hydrolyze the C-Br bond over long periods, reverting it to the quinolone.[1][2][3]

References

-

Synthesis of 2-Bromoquinolines

-

Medicinal Chemistry of Trifluoromethyl Quinolines

-

Quinoline Scaffolds in Drug Design

-

Specific Isomer Data (7-CF3 vs 5-CF3)

Sources

An In-depth Technical Guide to 2-Bromo-7-(trifluoromethyl)quinoline Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for extensive functionalization, leading to a vast chemical space with diverse pharmacological activities.[1][2] Quinoline derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, bacterial infections, and inflammatory disorders.[1] The strategic introduction of specific substituents onto the quinoline core can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on a particularly promising class of quinoline analogues: those bearing a bromine atom at the 2-position and a trifluoromethyl group at the 7-position.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to biological targets.[3] Its strong electron-withdrawing nature can also significantly modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Concurrently, the bromine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 2-Bromo-7-(trifluoromethyl)quinoline and its analogues, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Core Synthesis of this compound

The synthesis of the this compound core scaffold is a critical first step. While numerous methods exist for the synthesis of quinolines, a common and effective strategy for this specific compound involves a multi-step process starting from a readily available substituted aniline. The following protocol is a validated approach based on established chemical principles.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-(trifluoromethyl)aniline.

Step 1: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add diethyl malonate (1.1 equivalents) and a catalytic amount of a base, such as sodium ethoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 7-(trifluoromethyl)quinolin-2(1H)-one.

Step 2: Bromination of 7-(Trifluoromethyl)quinolin-2(1H)-one

-

Reaction Setup: In a well-ventilated fume hood, suspend 7-(trifluoromethyl)quinolin-2(1H)-one (1 equivalent) in a suitable solvent like phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxychloride (POCl3).

-

Reaction Conditions: Carefully heat the mixture to reflux for 2-3 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Isolation: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices

-

Choice of Starting Material: 3-(Trifluoromethyl)aniline is a commercially available and logical precursor that correctly positions the trifluoromethyl group at the 7-position of the resulting quinoline ring system through the Conrad-Limpach synthesis.

-

Brominating Agent: Phosphorus oxybromide or a PBr5/POCl3 mixture are effective reagents for the conversion of the quinolin-2(1H)-one to the 2-bromoquinoline. These reagents are powerful brominating and dehydrating agents suitable for this transformation.

-

Purification: Column chromatography is essential for obtaining a highly pure product, which is crucial for subsequent derivatization and biological testing.

Derivatization Strategies for Analogue Synthesis

The bromine atom at the 2-position of the quinoline core is a key functional group for generating a diverse library of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful tools for this purpose.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-7-(trifluoromethyl)quinoline Derivatives

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 2-aryl-7-(trifluoromethyl)quinoline derivative.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound and its derivatives.

Therapeutic Applications and Biological Activity

Quinoline derivatives are known to exhibit a wide range of biological activities. The introduction of the 7-trifluoromethyl and 2-bromo substituents creates a unique scaffold with significant potential in several therapeutic areas.

Anticancer Activity

Many quinoline-based compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[2] Derivatives of this compound are being investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[4] The trifluoromethyl group can enhance binding to the hydrophobic pockets of kinase active sites, while modifications at the 2-position can improve selectivity and potency.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound ID | R-Group at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Fluorophenyl | MDA-MB-468 (Breast) | 4.5 | [5] |

| 1b | 3,4-Difluorophenyl | MDA-MB-468 (Breast) | 2.5 | [5] |

| 1c | 4-Methoxyphenyl | HCT-116 (Colon) | 8.2 | [4] |

| 1d | 4-(Trifluoromethyl)phenyl | DLD-1 (Colon) | 5.7 | [6] |

Note: The data in this table is representative of fluorinated and substituted quinoline derivatives and serves as a guide for the potential activity of this compound analogues.

Antimalarial Activity

The quinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine and mefloquine. The 7-trifluoromethyl group is a common feature in some potent antimalarial quinolines.[7] The mechanism of action often involves the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic heme.[8]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound ID | R-Group at C4-amino side chain | P. falciparum Strain | IC50 (nM) | Reference |

| 2a | -HN(CH2)2NEt2 | Chloroquine-Susceptible | 15-50 | [9] |

| 2b | -HN(CH2)3NEt2 | Chloroquine-Resistant | 18-500 | [9] |

| 2c | -HNCHMe(CH2)3NEt2 (Chloroquine) | Chloroquine-Susceptible | ~10 | [9] |

Note: This table illustrates the activity of 7-trifluoromethyl-4-aminoquinolines, providing a basis for the design of new antimalarials based on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends:

-

The 7-Trifluoromethyl Group: This group generally enhances lipophilicity and metabolic stability. In many cases, it contributes to improved cell permeability and stronger interactions with hydrophobic binding pockets of target proteins.

-

The 2-Position: The nature of the substituent at this position is critical for potency and selectivity.

-

Aryl Groups: The introduction of substituted aryl groups via Suzuki coupling allows for the exploration of electronic and steric effects on activity. Electron-withdrawing groups on the aryl ring can sometimes enhance potency.

-

Amino Groups: The introduction of amino-containing side chains can improve aqueous solubility and provide additional hydrogen bonding interactions with the target. The length and basicity of the amino side chain are often critical for antimalarial activity.

-

Diagram of a Hypothetical Kinase Inhibition Mechanism

Caption: Hypothetical binding mode of a 2-aryl-7-(trifluoromethyl)quinoline inhibitor in a kinase active site.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, makes it an attractive core for exploring a wide range of biological targets. Future research in this area should focus on:

-

Expansion of Analogue Libraries: Systematic derivatization at the 2-position to include a wider variety of functional groups.

-

In-depth Biological Profiling: Comprehensive screening of new analogues against a broad panel of cancer cell lines, kinases, and microbial pathogens.

-

Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

-

Pharmacokinetic and In Vivo Studies: Evaluation of the drug-like properties and in vivo efficacy of lead candidates in relevant animal models.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile and promising class of molecules.

References

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved February 6, 2026, from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved February 6, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved February 6, 2026, from [Link]

-